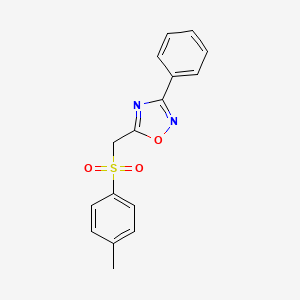

3-Phenyl-5-(tosylmethyl)-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[(4-methylphenyl)sulfonylmethyl]-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-12-7-9-14(10-8-12)22(19,20)11-15-17-16(18-21-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGNXIKYOJCPOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Phenyl 5 Tosylmethyl 1,2,4 Oxadiazole and Analogues

Classical and Conventional Routes to 1,2,4-Oxadiazoles

The foundational methods for synthesizing 1,2,4-oxadiazoles have been established for decades and primarily rely on two robust strategies: the cyclodehydration of acylated amidoximes and the cycloaddition of nitrile oxides.

Cyclodehydration of Amidoximes with Carboxylic Acid Derivatives

The most conventional and widely applied approach for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the condensation of an amidoxime (B1450833) with a carboxylic acid or its activated derivative, followed by cyclodehydration. nih.govchim.itresearchgate.net This synthetic route can be considered a [4+1] approach, where four atoms originate from the amidoxime and one from the carboxylic acid derivative. chim.it

The process typically begins with the O-acylation of an amidoxime by an acylating agent such as an acyl chloride or anhydride. researchgate.netclockss.org The resulting O-acylamidoxime intermediate can sometimes be isolated but is often generated and cyclized in a single pot. chim.itnih.gov The final step, intramolecular cyclodehydration, is the most challenging and often requires heating or the use of a dehydrating agent or base. nih.govias.ac.in Various reagents have been employed to facilitate this cyclization, including thermal methods (refluxing in solvents like toluene (B28343) or pyridine), or the use of bases like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). chim.itrjptonline.org

To improve the efficiency of the initial acylation, coupling agents commonly used in peptide synthesis are often employed to activate the carboxylic acid. These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as reagents like N,N'-carbonyldiimidazole (CDI) and O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU). researchgate.netnih.gov

Table 1: Reagents for Cyclodehydration of Amidoximes

| Reagent/Condition | Role | Reference |

|---|---|---|

| Heat (Toluene, Pyridine) | Promotes thermal cyclization | chim.itclockss.org |

| Tetrabutylammonium fluoride (TBAF) | Base catalyst for cyclization | rjptonline.org |

| EDC, DCC, CDI, TBTU | Carboxylic acid activation | researchgate.netnih.gov |

Nitrile Oxide Cycloaddition Approaches

An alternative classical pathway to the 1,2,4-oxadiazole (B8745197) core is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a nitrile. nih.govnih.gov This method is classified as a [3+2] cycloaddition, reflecting the number of atoms contributed by each precursor to the final heterocyclic ring. chim.it

Nitrile oxides are highly reactive intermediates that can be generated in situ from various precursors, such as the dehydration of α-nitroketones or the dehydrohalogenation of hydroxamoyl halides (oxime halides). organic-chemistry.orgnih.gov However, a significant challenge with this method is the propensity of the unstable nitrile oxide to dimerize, forming furoxans (1,2,5-oxadiazole-2-oxides), which competes with the desired reaction with the nitrile substrate. acs.orgmdpi.com

Consequently, the cycloaddition often requires harsh reaction conditions. acs.org To overcome these limitations, strategies have been developed to activate the nitrile's C≡N triple bond, for example, by coordinating it to a metal center. Platinum(IV)-mediated cycloaddition has been shown to facilitate the reaction under milder conditions. acs.orgmdpi.com

Advanced Synthetic Strategies for Substituted 1,2,4-Oxadiazoles

Recent advancements in synthetic chemistry have led to the development of more efficient, environmentally friendly, and versatile methods for constructing the 1,2,4-oxadiazole ring. These strategies focus on catalysis, process intensification, and green chemistry principles.

Catalytic Approaches in 1,2,4-Oxadiazole Formation

The use of catalysts has provided milder and more efficient routes to 1,2,4-oxadiazoles. A notable example is the use of graphene oxide (GO) as a recyclable, metal-free, heterogeneous carbocatalyst. nih.gov GO exhibits dual catalytic activity, acting as both a solid acid catalyst and an oxidizing agent in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and aldehydes. nih.gov

Other catalytic systems include:

PTSA-ZnCl₂ : A combination of p-Toluenesulfonic acid and zinc chloride serves as a mild and efficient catalyst for the synthesis from amidoximes and organic nitriles. organic-chemistry.org

Metal Catalysis : Platinum(IV) has been shown to activate nitriles towards 1,3-dipolar cycloaddition with nitrile oxides. acs.orgmdpi.com Copper-catalyzed cascade reactions involving amidines and methylarenes also yield 1,2,4-oxadiazoles under mild conditions. mdpi.com

Hypervalent Iodine Catalysis : Reagents such as 2-iodosylbenzoic acid triflate can promote the oxidative cycloaddition of aldoximes with nitriles. mdpi.com This allows for the synthesis to proceed in the presence of catalytic amounts of 2-iodobenzoic acid. mdpi.com

Microwave-Assisted and One-Pot Synthesis Protocols

To improve reaction efficiency and reduce synthesis time, microwave-assisted synthesis and one-pot protocols have become increasingly popular. Microwave irradiation (MWI) can dramatically accelerate organic reactions, leading to higher yields and shorter reaction times compared to conventional heating. nih.govacs.orgnih.gov MWI has been successfully applied to the synthesis of 1,2,4-oxadiazoles, particularly in the cyclodehydration of O-acylamidoximes, often under solvent-free conditions. clockss.orgresearchgate.net

One-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, offer significant advantages in terms of operational simplicity and efficiency. ias.ac.innih.gov Several one-pot methods have been reported, including:

A three-component reaction of nitriles, hydroxylamine (B1172632), and Meldrum's acid under solvent-free microwave conditions. organic-chemistry.org

A base-mediated synthesis from nitriles, aldehydes, and hydroxylamine hydrochloride, where the aldehyde serves as both a substrate and an oxidant. rsc.org

The reaction of amidoximes and carboxylic acid esters at room temperature in a superbase medium like NaOH/DMSO. nih.govnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes | nih.govacs.org |

| Yields | Moderate to good | Good to excellent | clockss.orgorganic-chemistry.org |

| Conditions | Often requires high temperatures and prolonged heating | Rapid heating, often solvent-free | clockss.orgresearchgate.net |

| Efficiency | Multi-step with intermediate isolation | Often enables one-pot procedures | organic-chemistry.orgrsc.org |

Solvent-Free and Environmentally Conscious Methodologies

In line with the principles of green chemistry, significant effort has been directed towards developing more environmentally benign synthetic routes. Solvent-free, or solid-phase, synthesis is a key aspect of this approach. Microwave-assisted one-pot syntheses of 1,2,4-oxadiazoles are frequently performed under solvent-free conditions, using solid supports like magnesia or potassium fluoride. clockss.orgnih.govresearchgate.net

Other green strategies include:

Benign Catalysts : The use of graphene oxide provides an inexpensive and environmentally friendly metal-free catalytic system. nih.gov

Aqueous Media : Water-assisted generation of nitrile oxides under mild acidic conditions (pH 4-5) and subsequent cycloadditions in water offer a green alternative to traditional organic solvents. nih.gov

Photoredox Catalysis : The use of visible light and an organic dye as a photoredox catalyst for [3+2]-cycloaddition reactions provides an efficient and environmentally friendly synthetic method. mdpi.com

These advanced methodologies not only enhance the efficiency and accessibility of 1,2,4-oxadiazoles but also align the synthetic process with modern standards of sustainability.

Specific Synthetic Pathways to 3-Phenyl-5-(tosylmethyl)-1,2,4-oxadiazole

The principal synthetic route to this compound involves the condensation and subsequent cyclodehydration of benzamidoxime (B57231) with a tosylmethyl-containing acylating agent, typically tosylacetic acid or one of its activated derivatives. This [4+1] cycloaddition approach, where four atoms are contributed by the amidoxime and one by the acylating agent, is the most widely applied method for constructing this heterocyclic system.

Precursor Synthesis: Amidoxime and Tosylmethyl-Containing Reagents

Benzamidoxime Synthesis: The primary precursor for the 3-phenyl moiety is benzamidoxime. It is commonly synthesized from benzonitrile (B105546) through its reaction with hydroxylamine. google.comresearchgate.net Typically, hydroxylamine hydrochloride is used, and a base is required to liberate the free hydroxylamine. Common bases include sodium hydroxide, potassium carbonate, or triethylamine. patsnap.com The reaction is often performed in an aqueous or alcoholic solvent, and heating may be required to drive the reaction to completion. google.compatsnap.com The general scheme for this synthesis is shown below.

Reaction Scheme for Benzamidoxime Synthesis: Benzonitrile + NH2OH·HCl + Base → Benzamidoxime

This method is applicable for a wide range of substituted benzonitriles, allowing for the synthesis of various 3-aryl-1,2,4-oxadiazoles. google.com

Tosylmethyl-Containing Reagents: The "tosylmethyl" portion of the target molecule is introduced via an acylating agent. The most direct reagent for this purpose is tosylacetic acid (p-toluenesulfonyl acetic acid). This reagent can be synthesized through methods such as the hydrolysis of p-tolylacetonitrile. ontosight.ai In the subsequent cyclization step, the carboxylic acid of this reagent must be activated to facilitate acylation of the amidoxime.

Optimization of Reaction Conditions for Target Compound Synthesis

The reaction between an amidoxime and a carboxylic acid to form a 1,2,4-oxadiazole does not proceed spontaneously and requires specific conditions for activation, acylation, and cyclization. Optimization of these conditions is crucial for achieving high yields and purity.

Coupling Reagents: To facilitate the acylation of benzamidoxime with tosylacetic acid, a coupling reagent is typically employed to activate the carboxylic acid. These reagents convert the hydroxyl group of the acid into a better leaving group, forming a highly reactive intermediate that is readily attacked by the amidoxime. hepatochem.comiris-biotech.de Commonly used coupling reagents in organic synthesis are listed in the table below.

| Coupling Reagent Class | Examples | Typical Additives | Notes |

|---|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), DIC (Diisopropylcarbodiimide) | HOBt (Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole) | Widely used due to effectiveness and cost. Byproducts can sometimes complicate purification. peptide.com |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP, PyAOP | None required | Highly efficient, especially for sterically hindered couplings. Does not react with free amines. hepatochem.combachem.com |

| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU, HATU, HCTU | Base (e.g., DIEA, Triethylamine) | Very rapid reaction times with minimal side reactions. sigmaaldrich.com HATU is among the most reactive. sigmaaldrich.com |

One-Pot Procedures and Reaction Environment: Modern synthetic approaches often favor one-pot procedures where the acylation and cyclodehydration steps occur sequentially in the same reaction vessel without isolation of the O-acylamidoxime intermediate. nih.gov Key parameters for optimization include:

Solvent: Aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (B52724) (MeCN), or Dichloromethane (DCM) are common. acs.org More recently, systems using Dimethyl sulfoxide (B87167) (DMSO) with a strong base have been shown to be effective at room temperature. mdpi.comresearchgate.net

Temperature: Reactions can be conducted at room temperature or require heating (conventional or microwave irradiation) to drive the final cyclodehydration step. nih.govacs.org Microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields. acs.org

Base: An organic base like Diisopropylethylamine (DIEA) or an inorganic base such as Sodium Hydroxide (NaOH) or Potassium Carbonate (K2CO3) is often necessary, particularly when using aminium/uronium salt coupling reagents or in superbase media like NaOH/DMSO. nih.govmdpi.com

The optimal conditions involve balancing reaction rate, yield, and the suppression of side-product formation. For instance, using HBTU as a coupling agent with DIEA as a base in acetonitrile under microwave heating can provide near-quantitative conversion in minutes. acs.org

Derivatization Strategies for this compound Analogues

Introduction of Diverse Phenyl Substitutions

A primary strategy for creating analogues of the target compound is to introduce substituents onto the 3-phenyl ring. This is achieved by beginning the synthetic sequence with a appropriately substituted benzonitrile. The reaction of substituted benzonitriles with hydroxylamine hydrochloride produces a variety of substituted benzamidoximes. nih.govijpcsonline.com These intermediates can then be carried forward in the synthesis to yield the final 3-(substituted-phenyl)-1,2,4-oxadiazoles. This approach allows for the systematic exploration of electronic and steric effects on the molecule's properties.

The table below presents examples of substituted 3-aryl-1,2,4-oxadiazoles synthesized using this strategy, demonstrating the tolerance of the reaction to various functional groups.

| Substituent on Phenyl Ring (R) | Starting Material | Resulting Analogue Structure | Reported Yields | Reference |

|---|---|---|---|---|

| 4-Methoxy (4-OCH₃) | 4-Methoxybenzonitrile | 3-(4-Methoxyphenyl)-5-substituted-1,2,4-oxadiazole | Good to Excellent (e.g., 65-90%) | nih.govnih.gov |

| 4-Chloro (4-Cl) | 4-Chlorobenzonitrile | 3-(4-Chlorophenyl)-5-substituted-1,2,4-oxadiazole | Good to Excellent (e.g., 50-90%) | nih.govresearchgate.net |

| 4-Nitro (4-NO₂) | 4-Nitrobenzonitrile | 3-(4-Nitrophenyl)-5-substituted-1,2,4-oxadiazole | Good to Excellent (e.g., 79%) | nih.govnih.gov |

| 4-Cyano (4-CN) | Terephthalonitrile | 3-(4-Cyanophenyl)-5-substituted-1,2,4-oxadiazole | Good | researchgate.net |

| 3-Pyridinyl | 3-Cyanopyridine | 3-(Pyridin-3-yl)-5-substituted-1,2,4-oxadiazole | Moderate to Good (e.g., 47%) | nih.gov |

Modifications of the Tosylmethyl Side Chain

Modifying the tosylmethyl side chain offers another avenue for derivatization. The chemical properties of the tosylmethyl group—specifically the acidity of the methylene (B1212753) (–CH₂–) protons—provide a handle for further functionalization.

The protons on the carbon atom situated between the sulfonyl group and the oxadiazole ring are acidic due to the strong electron-withdrawing nature of both adjacent groups. This allows for deprotonation by a suitable base (e.g., sodium hydride, potassium tert-butoxide) to form a stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles, most commonly alkyl halides, in an α-alkylation reaction. organic-chemistry.orgresearchgate.net

General Scheme for Side Chain Alkylation: this compound + Base → [Carbanion Intermediate] [Carbanion Intermediate] + R-X (Alkyl Halide) → 3-Phenyl-5-(tosyl-alkyl-methyl)-1,2,4-oxadiazole

This strategy enables the introduction of a wide variety of alkyl or functionalized alkyl groups (R) at the methylene position, leading to a diverse library of analogues with modified steric and electronic properties at the 5-position of the oxadiazole ring. While the tosyl group itself is generally robust, it can also be a target for modification, although this often involves more complex synthetic transformations.

Chemical Transformations and Reactivity of 3 Phenyl 5 Tosylmethyl 1,2,4 Oxadiazole

Multi-Component Reactions Incorporating the Oxadiazole Core

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single, convergent step from three or more starting materials. While the 1,2,4-oxadiazole (B8745197) ring is a well-established scaffold in medicinal chemistry, detailed research on the participation of 3-phenyl-5-(tosylmethyl)-1,2,4-oxadiazole in multi-component reactions is not extensively documented in current scientific literature. The inherent stability of the 1,2,4-oxadiazole ring under many reaction conditions suggests its potential as a core component in the design of novel MCRs.

The reactivity of this compound in the context of MCRs would likely be dictated by the functional handles available on the molecule. The key reactive site for potential multi-component transformations is the methylene (B1212753) group activated by the adjacent electron-withdrawing tosyl (p-toluenesulfonyl) and 1,2,4-oxadiazole moieties. The protons on this methylene group are expected to be acidic, allowing for deprotonation to form a stabilized carbanion. This nucleophilic intermediate could then, in principle, react with various electrophiles in a sequential or concerted manner, forming the basis for an MCR.

One plausible, though currently hypothetical, multi-component reaction involving this compound could be analogous to the Julia-Kocienski olefination. In this scenario, the deprotonated oxadiazole would react with an aldehyde or ketone. This reaction, which is a cornerstone in the synthesis of alkenes, involves the addition of a sulfone-stabilized carbanion to a carbonyl compound. While traditionally a two-component reaction, it could be adapted into a multi-component setup.

For instance, a one-pot reaction could be envisioned where this compound, a base, and an aldehyde are combined. The in-situ generated carbanion of the oxadiazole would attack the aldehyde, leading to an intermediate that could then undergo elimination to form a vinyl-substituted 1,2,4-oxadiazole. The scope of such a reaction could be expanded by introducing additional reactive partners, thereby fulfilling the criteria of a multi-component reaction.

The following interactive table outlines a hypothetical multi-component reaction based on the principles of the Julia-Kocienski olefination, illustrating the potential of this compound as a building block.

| Entry | Aldehyde/Ketone | Base | Resulting Alkene Structure |

| 1 | Benzaldehyde | Potassium tert-butoxide | 3-Phenyl-5-(styryl)-1,2,4-oxadiazole |

| 2 | Cyclohexanone | Sodium hydride | 3-Phenyl-5-(cyclohexylidenemethyl)-1,2,4-oxadiazole |

| 3 | 4-Nitrobenzaldehyde | Lithium diisopropylamide | 3-Phenyl-5-(4-nitrostyryl)-1,2,4-oxadiazole |

| 4 | Acetone | n-Butyllithium | 3-Phenyl-5-(prop-2-en-2-yl)-1,2,4-oxadiazole |

It is important to note that the reactions depicted in the table are speculative and represent an area ripe for investigation. The development of such multi-component reactions would offer a novel and efficient route to a diverse range of functionalized 1,2,4-oxadiazoles, which are of significant interest in drug discovery and materials science. Further research is required to explore the feasibility of these and other multi-component transformations involving the this compound core.

Structural Characterization and Spectroscopic Analysis of 3 Phenyl 5 Tosylmethyl 1,2,4 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns, and integration. Based on the structure of 3-Phenyl-5-(tosylmethyl)-1,2,4-oxadiazole, the expected proton signals can be predicted. The phenyl group attached to the oxadiazole ring and the tosyl group's aromatic ring will show signals in the aromatic region (typically δ 7.0-8.5 ppm). The methylene (B1212753) bridge (-CH₂-) connecting the oxadiazole and tosyl groups would appear as a singlet, while the methyl group (-CH₃) on the tosyl ring would also be a singlet, typically at a higher field.

Table 1: Predicted ¹H NMR Signals for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl-H (ortho, meta, para) | Aromatic Region (e.g., 7.4-8.2) | Multiplet (m) | 5H |

| Tosyl-H (aromatic) | Aromatic Region (e.g., 7.3-7.8) | Two Doublets (d) | 4H |

| Methylene (-CH₂-) | Downfield of alkyl region | Singlet (s) | 2H |

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The carbon atoms of the oxadiazole ring are expected to resonate at a significant downfield shift. scispace.com Aromatic carbons from both the phenyl and tosyl groups will appear in a distinct region, while the methylene and methyl carbons will be found at higher field strengths.

Table 2: Predicted ¹³C NMR Signals for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Oxadiazole Ring Carbons (C3, C5) | ~168-176 |

| Phenyl & Tosyl Aromatic Carbons | ~124-145 |

| Methylene Carbon (-CH₂-) | ~50-60 |

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between adjacent protons, particularly within the phenyl and p-tolyl aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals of the methylene and methyl groups to their respective carbon signals.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. journalspub.com For this compound, characteristic absorption bands would confirm the presence of the oxadiazole ring, the aromatic systems, and the sulfonyl group.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000-3100 |

| C=N (Oxadiazole) | Stretching | ~1610-1650 |

| C=C (Aromatic) | Stretching | ~1450-1600 |

| S=O (Sulfonyl) | Asymmetric & Symmetric Stretching | ~1350 & ~1160 |

The presence of these characteristic peaks provides strong evidence for the proposed molecular structure. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can help in confirming its structure. researchgate.netnih.gov For this compound (C16H14N2O3S), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (314.36 g/mol ). High-resolution mass spectrometry (HRMS) would confirm the elemental composition. scielo.br The fragmentation pattern is typically characterized by the cleavage of the bonds within the molecule, with the cleavage of the 1,2,4-oxadiazole (B8745197) ring being a common pathway for this class of compounds. researchgate.net

Advanced Spectroscopic Methods for Conformational and Tautomeric Studies

While foundational spectroscopic techniques provide essential data for the structural confirmation of this compound, advanced methods are required to explore its three-dimensional structure and dynamic behavior, such as conformational preferences and the potential for tautomerism. Direct experimental studies focusing on these specific aspects of this compound are not extensively documented in the public literature. However, by extrapolating from methodologies applied to analogous 1,2,4-oxadiazole derivatives and other heterocyclic systems, a clear framework for such an investigation can be established. chemintech.runahrainuniv.edu.iqajchem-a.com

Conformational Analysis

The conformational flexibility of this compound primarily arises from the rotation around several single bonds: the C-C bond linking the phenyl group to the oxadiazole ring, the C-C bond between the oxadiazole and the methylene bridge, and the C-S bond of the tosylmethyl group. The spatial arrangement of these substituents is crucial for understanding its chemical reactivity and potential biological interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques, particularly those based on the Nuclear Overhauser Effect (NOE), are powerful tools for determining the through-space proximity of atoms.

NOESY/ROESY: A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment could reveal correlations between the protons of the phenyl ring and the methylene bridge protons, or between the methylene protons and the tolyl group protons. Such correlations would indicate which rotational conformer is preferred in solution, providing direct evidence of the molecule's average three-dimensional shape. ipb.pt The relative configuration and conformation of various heterocyclic compounds have been successfully determined using these techniques. ipb.pt

Variable-Temperature (VT) NMR: VT-NMR studies can provide information on the energy barriers between different conformers. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the kinetics of conformational exchange processes.

Computational Modeling: Quantum chemical calculations are indispensable for complementing experimental data. chemintech.ru Methods like Density Functional Theory (DFT) can be used to:

Map the Potential Energy Surface: By systematically rotating the key single bonds, a potential energy surface can be generated to identify the most stable (lowest energy) conformers.

Predict Spectroscopic Parameters: Once the low-energy conformers are identified, their NMR chemical shifts and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov Comparing these predicted values with experimental data can validate the computationally determined conformation.

Analyze Orbital Interactions: Computational models can reveal stabilizing or destabilizing interactions, such as hyperconjugation or steric hindrance, that dictate the conformational preferences.

The table below illustrates the potential application of these methods for conformational analysis.

| Method | Information Yielded | Hypothetical Application to this compound |

| NOESY/ROESY | Through-space proton-proton proximities (<5 Å) | Detection of spatial correlation between phenyl protons (ortho positions) and methylene bridge protons to define the twist angle of the phenyl ring. |

| VT-NMR | Energy barriers to bond rotation | Quantifying the energy required for rotation around the C-S bond of the tosylmethyl group by observing the coalescence of signals at different temperatures. |

| DFT Calculations | Identification of stable conformers and their relative energies | Determining the most stable rotational state of the tosyl group relative to the oxadiazole ring and predicting its geometric parameters (bond lengths and angles). |

Tautomeric Studies

Tautomerism involves the migration of a proton or functional group, resulting in constitutional isomers that are in equilibrium. For this compound, significant tautomerism is not expected under standard conditions due to the aromatic stability of the 1,2,4-oxadiazole ring. psu.edu Unlike systems with, for example, keto-enol tautomerism, this molecule lacks the typical functional groups required for such equilibria. nih.gov

However, the 1,2,4-oxadiazole ring is known to be susceptible to rearrangement or cleavage under certain conditions (e.g., reduction), which could be investigated using advanced spectroscopic methods. researchgate.net The weak N-O bond is a known site of reactivity. psu.edu

Should a tautomeric or isomeric equilibrium exist, it could be detected by the following methods:

Multi-nuclear NMR: The presence of a minor tautomer in solution might be detectable by highly sensitive NMR experiments. The appearance of a second, distinct set of signals in the 1H, 13C, or even 15N NMR spectra would be strong evidence for a tautomeric equilibrium. For instance, studies on other heterocycles have successfully used 13C NMR to identify different carbon environments in co-existing tautomeric forms. nih.gov

UV-Vis Spectroscopy: Different tautomers would possess distinct electronic structures and, therefore, different chromophores. The presence of multiple absorption bands in the UV-Vis spectrum that change in relative intensity with solvent polarity or temperature could suggest a tautomeric equilibrium. chemrxiv.org

Computational Chemistry: DFT calculations can be used to compute the relative energies of potential tautomers. If the energy difference is small enough (a few kcal/mol), a measurable equilibrium might be possible. Theoretical predictions of the vibrational (IR) and electronic (UV-Vis) spectra for each potential tautomer can be compared with experimental results to identify the species present. chemrxiv.org

The following table summarizes hypothetical data that could be used to investigate tautomerism.

| Spectroscopic Method | Observation Indicating Tautomerism | Relevance to this compound |

| 13C NMR | Appearance of a second set of carbon signals with lower intensity. | A minor set of signals could indicate a ring-opened isomer or another tautomeric form in equilibrium with the primary structure. |

| UV-Vis Spectroscopy | Solvent-dependent shifts in absorption maxima (solvatochromism). | A significant shift could imply a change in the dominant tautomeric form based on solvent polarity, though this is considered unlikely for this specific compound. |

| IR Spectroscopy | Presence of unexpected vibrational bands (e.g., C=O or N-H stretches). | Would indicate a ring-cleavage product or a rearranged isomer that is not the parent oxadiazole. |

Theoretical and Computational Studies of 3 Phenyl 5 Tosylmethyl 1,2,4 Oxadiazole

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) for a given molecule, yielding detailed information about its electronic structure and energy.

For 3-Phenyl-5-(tosylmethyl)-1,2,4-oxadiazole, these calculations would typically be performed using a basis set such as 6-311G(d,p) to provide a good balance between accuracy and computational cost.

This analysis focuses on the distribution of electrons within the molecule and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting chemical reactivity. A lower HOMO-LUMO energy gap generally implies higher chemical reactivity. researchgate.net

Molecular orbital analysis would reveal the regions of the molecule most likely to act as electron donors (concentrated HOMO density) and electron acceptors (concentrated LUMO density). For this compound, the HOMO is expected to be distributed over the electron-rich phenyl and tosyl groups, while the LUMO would likely be centered on the electron-deficient 1,2,4-oxadiazole (B8745197) ring. A Molecular Electrostatic Potential (MEP) map would visually represent these charge distributions, highlighting electrophilic and nucleophilic sites.

Hypothetical Data Table: Frontier Orbital Energies

The this compound molecule possesses several rotatable bonds, particularly around the methylene (B1212753) bridge connecting the oxadiazole and tosyl groups. This allows for multiple conformations. Quantum chemical calculations can be used to explore the potential energy surface by systematically rotating these bonds and calculating the energy of each resulting conformer. This process identifies the most stable (lowest energy) conformation and the energy barriers between different conformers. The relative populations of these conformers at a given temperature can then be predicted using Boltzmann statistics.

Quantum chemical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. epstem.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts.

Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to IR and Raman spectra can be predicted. These calculated frequencies are often scaled by an empirical factor to better match experimental values.

Hypothetical Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts

Molecular Dynamics Simulations for Conformational Sampling and Stability

While quantum mechanics is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation would model the movement of each atom in this compound by solving Newton's equations of motion. This provides a detailed view of its conformational flexibility, stability, and interactions with its environment (e.g., a solvent). pensoft.net

For this molecule, an MD simulation could track the dihedral angles of the flexible side chain, revealing the preferred orientations and the timescale of transitions between different conformations. This is particularly useful for understanding how the molecule might adapt its shape to fit into a biological receptor.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry is invaluable for studying reaction mechanisms. For instance, in the synthesis of 1,2,4-oxadiazoles, quantum chemical modeling can be used to map the entire reaction pathway, from reactants to products. chemintech.ru This involves locating the transition state structures, which are the highest energy points along the reaction coordinate.

A study on the formation of the related 3-phenyl-5-methyl-1,2,4-oxadiazole used the AM1/SM2.1 method to model the reaction between N-hydroxybenzamidine and acetyl chloride. chemintech.rumonografi.ru The calculations determined the enthalpies of formation for reactants, intermediates, transition states, and products, thereby elucidating the most favorable reaction pathway. A similar approach could be applied to model the synthesis or potential reactions of this compound, providing insights into reaction kinetics and thermodynamics.

In Silico Screening and Virtual Ligand Design Methodologies

The 1,2,4-oxadiazole scaffold is present in many biologically active compounds. mdpi.com Therefore, this compound could be evaluated as a potential therapeutic agent using in silico techniques.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. The molecule would be docked into the active site of a relevant biological target (e.g., an enzyme or receptor), and a scoring function would estimate the binding affinity. uctm.edu

Virtual Screening: If this molecule shows promise, its structure can be used as a template in a virtual screen. Large databases of compounds can be computationally screened to identify other molecules with similar properties or predicted to have higher binding affinities. chemmethod.com This accelerates the discovery of new lead compounds in drug development. chemmethod.com

Structure Activity Relationship Sar Investigations of 1,2,4 Oxadiazole Derivatives

Correlating Substituent Effects with Molecular Interactions

The biological activity of 1,2,4-oxadiazole (B8745197) derivatives can be significantly modulated by the nature and position of various substituents. Understanding these effects at a molecular level is crucial for rational drug design.

The tosylmethyl group (p-toluenesulfonylmethyl) is a key functional group that can significantly influence the pharmacological profile of a molecule. chemicalbook.comchemicalbook.com In the context of 3-Phenyl-5-(tosylmethyl)-1,2,4-oxadiazole, the tosylmethyl moiety at the 5-position of the oxadiazole ring is expected to play a multifaceted role in molecular recognition. The sulfonyl group, with its tetrahedral geometry and capacity for hydrogen bonding, can act as a strong hydrogen bond acceptor. researchgate.net This feature can facilitate critical interactions with biological targets such as enzymes and receptors. chemicalbook.com

The tosyl group also introduces a significant steric bulk, which can influence the compound's conformational preferences and its fit within a binding pocket. researchgate.net The aromatic ring of the tosyl group can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the target protein. chemicalbook.com Furthermore, the methylene (B1212753) linker provides rotational flexibility, allowing the tosyl group to adopt an optimal orientation for binding. The versatility of the tosylmethyl isocyanide (TosMIC) reagent in synthesizing various heterocyclic compounds highlights its importance in creating structurally diverse molecules for biological screening. scimplify.com

Table 1: Potential Molecular Interactions of the Tosylmethyl Group

| Interaction Type | Potential Interacting Residues in a Biological Target |

|---|---|

| Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine |

The phenyl ring at the 3-position of the 1,2,4-oxadiazole core offers a versatile scaffold for chemical modification. The electronic and steric properties of substituents on this ring can dramatically alter the biological activity of the compound. researchgate.net For instance, the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can modulate the electron density of the entire molecule, affecting its ability to interact with biological targets and its metabolic stability. nih.gov

Studies on various 1,2,4-oxadiazole derivatives have shown that substitutions on the phenyl ring can influence activities such as anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netmdpi.comajrconline.org For example, halogen substituents on the phenyl ring have been shown to enhance anti-inflammatory activity in some 1,3,4-oxadiazole (B1194373) derivatives. mdpi.com In the context of anticancer activity, the presence of specific substituents can lead to improved potency. researchgate.net A hypothetical SAR study on a series of 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives might reveal trends as illustrated in the table below.

Table 2: Hypothetical Influence of Phenyl Ring Substituents on Biological Activity

| Substituent (R) at para-position | Electronic Effect | Predicted Biological Activity (IC50 in µM) |

|---|---|---|

| -H | Neutral | 5.2 |

| -Cl | Electron-withdrawing | 2.8 |

| -OCH3 | Electron-donating | 4.1 |

| -NO2 | Strong electron-withdrawing | 1.5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. conicet.gov.ar For 1,2,4-oxadiazole derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), have been employed to understand the structural requirements for activity. conicet.gov.ariaea.org

These models generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic properties are favorable or unfavorable for biological activity. conicet.gov.ar For instance, a CoMFA study on a series of 1,2,4-oxadiazole antibacterials successfully defined favored and disfavored regions for substitution in terms of steric and electrostatic properties. conicet.gov.ar Such models are valuable for predicting the activity of novel, unsynthesized compounds and for guiding the design of more potent derivatives. A 3D-QSAR study on 1,2,4-oxadiazole derivatives as Sortase A inhibitors also demonstrated the predictive power of these models. nih.govbohrium.com

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov This technique is instrumental in elucidating the binding mode of this compound with its putative biological target. Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. nih.gov

For example, docking studies of 1,2,4-oxadiazole derivatives into the active site of a target protein can help rationalize their observed biological activities. nih.gov The docking results can highlight the importance of specific functional groups, such as the tosylmethyl group and substituents on the phenyl ring, in achieving high binding affinity. These studies can guide the optimization of the lead compound by suggesting modifications that enhance its interactions with the target.

Pharmacophore Modeling and Hit-to-Lead Optimization Strategies

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model for a series of active 1,2,4-oxadiazole derivatives would typically include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound libraries for new molecules with the desired biological activity (virtual screening). nih.gov This approach is a key component of hit-to-lead optimization, where initial "hit" compounds with modest activity are systematically modified to generate "lead" compounds with improved potency, selectivity, and pharmacokinetic properties. The 1,2,4-oxadiazole scaffold is considered a valuable framework in drug discovery due to its bioisosteric properties and wide range of biological activities. nih.gov

Exploration of Molecular Mechanisms and Biological Activities Pre Clinical and in Vitro Research Focus

Enzyme Inhibition Studies (e.g., Kinases, Proteases, Hydrolases)

Derivatives of 1,2,4-oxadiazole (B8745197) have been identified as potent inhibitors of various enzymes, highlighting their therapeutic potential.

Protease Inhibition: A notable area of investigation is the inhibition of viral proteases. A series of 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle. nih.gov Structure-activity relationship studies led to the discovery of compound 16d , which demonstrated the most potent inhibitory activity with a half-maximal inhibitory concentration (IC50) value of 5.27 µM. nih.gov The initial hit compound, N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide , showed an IC50 of 46 µM. nih.gov

Kinase Inhibition: In the realm of kinase inhibition, certain 1,2,4-oxadiazole derivatives have been evaluated for their activity against Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in various diseases, including Alzheimer's disease. nih.gov Compounds 5e and 10b from a series of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives showed significant GSK-3β inhibition with IC50 values of 1.52 µM and 0.19 µM, respectively. nih.gov

Hydrolase Inhibition: While specific studies on hydrolase inhibition by 3-Phenyl-5-(tosylmethyl)-1,2,4-oxadiazole were not prominent, the broader oxadiazole class has been investigated. For instance, 1,2,3-oxadiazole-linked tetrahydropyrimidine-5-carboxylate derivatives have been designed and synthesized as potential Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. chemmethod.comchemmethod.com Compound M18 from this series exhibited an IC50 value of 13.14 µM. chemmethod.comchemmethod.com

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide | SARS-CoV-2 Mpro | 46 |

| 16d | SARS-CoV-2 Mpro | 5.27 |

| 5e | GSK-3β | 1.52 |

| 10b | GSK-3β | 0.19 |

| M18 (a 1,2,3-oxadiazole (B8650194) derivative) | DPP-IV | 13.14 |

Receptor Binding and Modulation Investigations

The 1,2,4-oxadiazole scaffold has been utilized to develop ligands that bind to and modulate the activity of various receptors. For example, 3-(2,4-Dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazole has been identified as a high-affinity ligand for the σ1 receptor, with a Ki value of 0.28 nM, and demonstrates selectivity over the σ2 receptor (Ki = 164 nM). nih.gov Additionally, a series of 3-(2H-Chromen-3-yl)-5-aryl-1,2,4-oxadiazole derivatives have been investigated as agonists for Toll-like Receptor 2/1. researchgate.net

Cellular Pathway Modulation in Model Systems

The biological effects of 1,2,4-oxadiazole derivatives are often a result of their ability to modulate cellular pathways. In studies related to Alzheimer's disease, compound 10b was found to significantly reduce Aβ-induced Tau hyperphosphorylation in cellular models, which is a direct consequence of its GSK-3β inhibitory activity. nih.gov Furthermore, compounds 5e and 10b demonstrated the ability to inhibit the formation of intracellular reactive oxygen species (ROS). nih.gov

In Vitro Antimicrobial Research Approaches

Antifungal Mechanisms (e.g., Succinate (B1194679) Dehydrogenase Inhibition)

Several 1,2,4-oxadiazole derivatives have been designed and synthesized with the aim of inhibiting succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. mdpi.comfrontiersin.org This inhibition disrupts the fungus's energy production, leading to its death. In one study, a series of 1,2,4-oxadiazole derivatives containing amide fragments were synthesized and evaluated for their antifungal activity. mdpi.com Compound F15 from this series showed excellent activity against Sclerotinia sclerotiorum, with a half-maximal effective concentration (EC50) of 2.9 µg/mL, and was identified as a potential SDH inhibitor. mdpi.com Another study on 1,3,4-oxadiazole (B1194373) derivatives also pointed to SDH as a likely target, with molecular docking studies supporting this hypothesis. frontiersin.org

| Compound | Fungal Species | EC50 (µg/mL) | Proposed Mechanism |

|---|---|---|---|

| F15 | Sclerotinia sclerotiorum | 2.9 | Succinate Dehydrogenase Inhibition |

| 5k (a 1,3,4-oxadiazole derivative) | Exserohilum turcicum | 32.25 | Succinate Dehydrogenase Inhibition |

| 5e (a 1,3,4-oxadiazole derivative) | Exserohilum turcicum | 47.56 | Succinate Dehydrogenase Inhibition |

| 4k (a 1,3,4-oxadiazole derivative) | Exserohilum turcicum | 50.48 | Succinate Dehydrogenase Inhibition |

Antibacterial Targets and Pathways

The antibacterial potential of 1,2,4-oxadiazole derivatives has been explored against a range of pathogens. A study on 3,5-diaryl-1,2,4-oxadiazole derivatives demonstrated that nitrated compounds had the best activity against Escherichia coli, with a minimum inhibitory concentration (MIC) as low as 60 µM for an ortho-nitrated derivative. scielo.br The proposed mechanism of action for these nitro-containing compounds involves the generation of free radicals. scielo.br In another study, new 1,2,4-oxadiazole derivatives were synthesized and tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Some of these compounds showed synergistic effects when combined with existing antibiotics like oxacillin. mdpi.com

| Compound Class | Bacterial Species | MIC |

|---|---|---|

| Ortho-nitrated 3,5-diaryl-1,2,4-oxadiazole | Escherichia coli | 60 µM |

| (5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol (B129727) derivatives | Methicillin-resistant Staphylococcus aureus | 62 µg/mL |

In Vitro Antiproliferative Research in Cancer Cell Lines

A significant body of research has been dedicated to investigating the antiproliferative activity of 1,2,4-oxadiazole derivatives in various cancer cell lines. A series of 3,5-disubstituted-1,2,4-oxadiazolyl benzamides were synthesized and evaluated for their anti-breast cancer activity. nih.gov Compounds 9 and 15 from this series exhibited significant cytotoxicity against the MCF-7 breast cancer cell line, with IC50 values of 7.82 µM and 6.02 µM, respectively, which were more potent than the control drug tamoxifen. nih.gov Notably, these compounds showed low toxicity against normal human embryonic kidney (HEK-293) cells. nih.gov

Another study on 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives also demonstrated potent anticancer activity. nih.gov The most active derivatives, 18a–c , exhibited IC50 values at sub-micromolar concentrations against MCF-7, A549, and MDA-MB-231 cancer cell lines. nih.gov The introduction of an electron-withdrawing group in the 5-aryl-1,2,4-oxadiazole aromatic ring was found to increase antitumor activity. nih.gov

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 9 | MCF-7 (Breast) | 7.82 |

| 15 | MCF-7 (Breast) | 6.02 |

| 18a-c | MCF-7 (Breast) | Sub-micromolar |

| A549 (Lung) | Sub-micromolar | |

| MDA-MB-231 (Breast) | Sub-micromolar | |

| 8 | WiDr (Colon) | 4.5 |

Mechanism of Apoptosis Induction

Currently, there is a lack of specific published research detailing the mechanisms of apoptosis induction for this compound. While other compounds within the 3,5-disubstituted-1,2,4-oxadiazole family have been identified as inducers of apoptosis in tumor cells, the specific pathways and molecular interactions for this compound have not been elucidated in the available scientific literature. nih.govnih.gov

Inhibition of Cell Proliferation and Viability

Specific studies investigating the direct effects of this compound on cell proliferation and viability are not extensively available in peer-reviewed literature. The antiproliferative potential of the broader 1,2,4-oxadiazole class of compounds has been noted in various cancer and parasitic cell lines, but detailed research focusing on the specific efficacy and mechanisms of this compound is not yet published. nih.gov

Identification of Specific Cellular Targets

The specific cellular targets of this compound have not been identified in the current body of scientific research. Investigations into other 1,2,4-oxadiazole derivatives have identified targets such as the insulin-like growth factor-II receptor binding protein and various kinases, but this information cannot be directly extrapolated to this compound without specific experimental validation. nih.gov

Antiviral Research (e.g., SARS-CoV-2 Main Protease Inhibition)

Significant preclinical research has focused on the potential of 3-phenyl-1,2,4-oxadiazole derivatives as antiviral agents. Specifically, this class of compounds has been identified as a new scaffold for inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication and transcription. nih.govscienceopen.comnih.gov

In a study aimed at discovering novel Mpro inhibitors, a series of 3-phenyl-1,2,4-oxadiazole derivatives were synthesized and evaluated. Through structure-activity relationship (SAR) studies, compound 16d emerged as the most potent inhibitor from this series, demonstrating significant inhibitory activity against the SARS-CoV-2 Mpro. nih.govscienceopen.com This discovery positions the 3-phenyl-1,2,4-oxadiazole scaffold as a promising starting point for the development of new antiviral therapeutics against SARS-CoV-2. nih.gov

| Compound ID | Target | Activity Metric | Value | Reference |

| 16d | SARS-CoV-2 Main Protease (Mpro) | IC₅₀ | 5.27 ± 0.26 µM | nih.govscienceopen.comnih.gov |

This interactive table summarizes the inhibitory activity of the lead compound from the 3-phenyl-1,2,4-oxadiazole series against the SARS-CoV-2 main protease.

Anti-inflammatory Mechanistic Studies

There are no specific mechanistic studies on the anti-inflammatory properties of this compound in the available scientific literature. While the general class of 1,2,4-oxadiazoles has been explored for anti-inflammatory potential, research delineating the specific pathways, such as cyclooxygenase (COX) inhibition or cytokine modulation, for this particular compound has not been published. nih.govmdpi.com

Investigations into Other Biological Modulations (e.g., Neuroprotective, Antiparasitic)

Investigations into other biological activities of this compound, such as neuroprotective or antiparasitic effects, are not present in the current scientific literature. Studies on other derivatives within the 1,2,4-oxadiazole family have shown promise in these areas, including activity against trypanosomatids and potential neuroprotective effects in models of ischemic stroke. nih.govnih.gov However, these findings are specific to the compounds studied in those reports and cannot be attributed to this compound without dedicated research.

Future Directions and Emerging Research Avenues for 3 Phenyl 5 Tosylmethyl 1,2,4 Oxadiazole

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of organic chemistry, yet there is a continuous drive for more efficient, sustainable, and diverse synthetic routes. mdpi.comnih.gov Future research on the synthesis of 3-Phenyl-5-(tosylmethyl)-1,2,4-oxadiazole is likely to focus on several key areas:

Green Chemistry Approaches: Exploration of environmentally benign reaction conditions, such as the use of non-toxic solvents, catalysts, and microwave-assisted synthesis, will be crucial. nih.gov These methods aim to reduce waste, energy consumption, and the use of hazardous reagents.

One-Pot Syntheses: Developing one-pot procedures that combine multiple reaction steps without the need for isolating intermediates can significantly improve efficiency and yield. nih.gov

Catalytic Methods: The use of novel catalysts, including metal-based and organocatalysts, could lead to milder reaction conditions and improved selectivity. mdpi.com

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and precise control over reaction parameters, making them an attractive platform for the large-scale synthesis of this compound and its derivatives. rsc.org

| Synthetic Approach | Key Advantages | Potential for this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced purity. | Rapid and efficient synthesis of the core structure and its analogs. nih.gov |

| One-Pot Reactions | Streamlined process, reduced waste, cost-effective. | Efficient construction of the 1,2,4-oxadiazole (B8745197) ring from simple precursors. nih.gov |

| Catalytic Cyclization | Milder reaction conditions, high selectivity. | Access to a wider range of functionalized derivatives. mdpi.com |

| Flow Chemistry | Scalability, improved safety, precise control. | Industrial-scale production for further development. rsc.org |

Rational Design of Multi-Targeting Agents

The 1,2,4-oxadiazole scaffold is a known pharmacophore present in a variety of biologically active compounds. nih.gov The rational design of this compound derivatives as multi-targeting agents is a promising avenue for future research. This involves designing molecules that can interact with multiple biological targets implicated in a specific disease, potentially leading to enhanced efficacy and reduced drug resistance.

For instance, derivatives could be designed to simultaneously inhibit key enzymes in cancer pathways, such as epidermal growth factor receptor (EGFR) and other kinases. rsc.org The phenyl and tosylmethyl groups of this compound can be systematically modified to optimize binding to different target proteins.

Application in Chemical Biology Tools and Probes

The structural and electronic properties of the 1,2,4-oxadiazole ring make it a suitable core for the development of chemical biology tools and probes. Future research could explore the synthesis of fluorescently labeled or biotinylated derivatives of this compound to visualize and study biological processes in living cells.

Furthermore, the potential for photochemical rearrangements of the 1,2,4-oxadiazole ring could be harnessed to develop photoactivatable probes that can be switched on or off with light, providing precise spatial and temporal control over their activity. rsc.org

Integration with Advanced Materials Science

The photophysical properties of some 1,2,4-oxadiazole derivatives suggest their potential application in advanced materials science. rsc.orgmdpi.comwordpress.com Research into the integration of this compound into organic light-emitting diodes (OLEDs), sensors, and other electronic devices is a burgeoning field. The thermal and chemical stability of the 1,2,4-oxadiazole ring is a significant advantage in these applications. The photophysical properties of novel derivatives could be tuned by modifying the substituents on the phenyl ring.

Exploration of New Therapeutic Areas and Target Identification

While the 1,2,4-oxadiazole scaffold is known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, the specific therapeutic potential of this compound remains largely unexplored. ontosight.ainih.gov Future research should focus on screening this compound and its derivatives against a broad range of biological targets to identify new therapeutic applications.

Recent studies on other 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives have shown promise in inhibiting the main protease of SARS-CoV-2, suggesting a potential antiviral application for this class of compounds. nih.govnih.gov Additionally, the nematicidal activity of some 1,2,4-oxadiazoles opens up possibilities in agricultural applications. mdpi.com

High-Throughput Screening and Combinatorial Chemistry Approaches

To accelerate the discovery of new bioactive derivatives of this compound, high-throughput screening (HTS) and combinatorial chemistry approaches will be indispensable. rsc.org The development of efficient multi-step syntheses on a solid support or in a DNA-encoded format would allow for the rapid generation of large libraries of diverse analogs. nih.gov These libraries can then be screened against various biological targets to identify lead compounds for further optimization.

| Approach | Application to this compound |

| Combinatorial Chemistry | Generation of large libraries with diverse substituents on the phenyl and tosylmethyl moieties. |

| High-Throughput Screening | Rapidly screen compound libraries against a wide range of biological targets. |

| DNA-Encoded Libraries | Synthesis and screening of vast libraries of compounds for novel drug discovery. nih.gov |

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and ring integrity. For example, the tosylmethyl group shows distinct singlet peaks for methyl protons (~2.4 ppm) and sulfonyl groups in C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., weak C–H⋯N hydrogen bonds in oxadiazole-triazole hybrids) .

- Computational tools : Multiwfn software analyzes electron localization functions (ELF) and electrostatic potential (ESP) to predict reactivity .

How can structure-activity relationship (SAR) studies be designed to enhance the antitubercular activity of this compound derivatives?

Advanced Research Question

- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF, -NO) on the phenyl ring to improve target binding. For instance, 3-(5-chloro-2-methoxyphenyl)-5-[3-(4-fluorophenyl)-oxadiazol-5-yl]-triazol-4-amine showed IC = 148.5 µM against M. tuberculosis MetRS .

- Bioisosteric replacement : Replace the tosylmethyl group with triazole or benzotriazole moieties to enhance metabolic stability .

- In silico docking : Use semi-flexible docking (e.g., AutoDock Vina) to prioritize derivatives with high affinity for aminoacyl-tRNA synthetases (e.g., MetRS, LeuRS) .

What strategies resolve contradictions in reported biological activity data for oxadiazole derivatives, such as varying IC50_{50}50 values across studies?

Advanced Research Question

- Standardized assays : Ensure consistent use of recombinant enzyme systems (e.g., M. tuberculosis MetRS) and cell lines (e.g., HEK293 for cytotoxicity) to minimize variability .

- Solubility adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation artifacts in enzymatic assays .

- Data normalization : Express activity relative to positive controls (e.g., isoniazid for antitubercular activity) to account for inter-lab differences .

How can computational modeling guide the design of this compound derivatives with improved pharmacokinetic properties?

Advanced Research Question

- ADMET prediction : Tools like SwissADME predict logP, aqueous solubility, and CYP450 inhibition. For example, reducing logP (<3) by adding polar groups (e.g., -OH, -NH) can enhance bioavailability .

- Molecular dynamics (MD) simulations : Simulate ligand-enzyme complexes (e.g., with MetRS) to assess binding stability and residence time .

- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonds with Glu256 in MetRS) for scaffold optimization .

What in vivo models are appropriate for evaluating the efficacy of this compound derivatives as anticancer agents?

Advanced Research Question

- Xenograft models : Use immunodeficient mice implanted with MX-1 tumors to assess tumor weight reduction and survival extension .

- Dosing regimens : Administer derivatives intraperitoneally (5–20 mg/kg/day) to maintain plasma concentrations above IC values .

- Biomarker analysis : Monitor apoptosis markers (e.g., caspase-3 activation) and cell cycle arrest (G phase) via flow cytometry .

How do electronic effects of substituents influence the reactivity of the oxadiazole ring in nucleophilic substitution reactions?

Advanced Research Question

- Electron-deficient rings : Tosylmethyl and nitro groups increase ring electrophilicity, facilitating nucleophilic attack at the C-5 position .

- Steric effects : Bulky substituents (e.g., 3-cyclopropyl) hinder access to the reaction site, reducing yields in SNAr reactions .

- Kinetic studies : Use DFT calculations (e.g., Gaussian 09) to model transition states and activation energies for substitution pathways .

What are the limitations of current synthetic routes for this compound, and how can they be addressed?

Advanced Research Question

- Low regioselectivity : Competing 1,3,4-oxadiazole formation can occur; mitigate by using stoichiometric Cu(I) catalysts to favor 1,2,4-oxadiazole cyclization .

- Scale-up challenges : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .

- Purification issues : Employ flash chromatography with silica gel modified by NHOAc to separate polar byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.